molecular formula C13H12Cl2O3 B059982 Methyl 2-(5-Oxazolyl)benzoate CAS No. 1261268-97-6

Methyl 2-(5-Oxazolyl)benzoate

Cat. No.: B059982
CAS No.: 1261268-97-6
M. Wt: 287.13 g/mol
InChI Key: SOLBSHQYTQZTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-Oxazolyl)benzoate: is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol. It is a useful research chemical, often employed in various scientific studies and applications. The compound consists of a benzoate group attached to an oxazole ring, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(5-Oxazolyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with oxazole derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain consistent quality and yield. The process may include steps such as purification and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-Oxazolyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoate or oxazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction can produce simpler oxazole compounds .

Scientific Research Applications

Methyl 2-(5-Oxazolyl)benzoate has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving biological pathways and interactions.

    Medicine: Researchers explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(5-Oxazolyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring in the compound can bind to various receptors and enzymes, influencing biological activities such as antimicrobial and anticancer effects . The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 2-(1,3-oxazol-5-yl)benzoate
  • 2-(5-oxazolyl)benzoic acid methyl ester
  • Benzoic acid, 2-(5-oxazolyl)-, methyl ester

Uniqueness: Methyl 2-(5-Oxazolyl)benzoate is unique due to its specific structure, which combines a benzoate group with an oxazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific fields .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O3/c14-8-1-2-10(11(15)7-8)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBSHQYTQZTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607355
Record name 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-97-6
Record name 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.